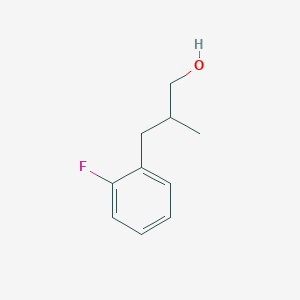![molecular formula C11H14BrN B1400109 N-[(5-bromo-2-methylphenyl)methyl]cyclopropanamine CAS No. 1514360-26-9](/img/structure/B1400109.png)
N-[(5-bromo-2-methylphenyl)methyl]cyclopropanamine
Übersicht
Beschreibung
N-[(5-bromo-2-methylphenyl)methyl]cyclopropanamine, also known as 5-bromo-2-methylphenylcyclopropanamine, is a cyclopropanamine with an aromatic ring containing a bromine atom. It is an organic compound that has been studied in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound has been studied for its ability to act as a ligand for various proteins, including enzymes and receptors, and has been found to have a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Application in CNS Disorders
N-[(5-bromo-2-methylphenyl)methyl]cyclopropanamine and its derivatives are being examined as potential therapeutic agents for a variety of central nervous system (CNS) disorders. These disorders include schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction. The compounds act as functionalized cyclopropanamine inhibitors of Lysine-specific demethylase 1 (LSD1), an enzyme that plays a crucial role in the methylation of histones, which in turn affects gene expression (Blass, 2016).
Use in Synthesis of Other Compounds
The structure of N-[(5-bromo-2-methylphenyl)methyl]cyclopropanamine allows it to be a key component in the synthesis of various other compounds. It has been used in the preparation of bromophenol derivatives with cyclopropyl moiety, which are effective inhibitors of cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes. These inhibitors are important in the treatment of diseases such as Alzheimer's disease, Parkinson's disease, senile dementia, and ataxia (Boztaş et al., 2019).
Antiviral Activity
Compounds derived from N-[(5-bromo-2-methylphenyl)methyl]cyclopropanamine have also shown promise in antiviral activity. For example, derivatives such as 2,4-diamino-5-bromo-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have demonstrated significant inhibitory activity against retroviruses, including human immunodeficiency virus (HIV) and Moloney murine sarcoma virus in cell culture (Hocková et al., 2003).
Organic Synthesis
The compound and its related structures play a vital role in organic synthesis. For instance, cyclopropyl building blocks, which are crucial in various synthetic pathways, have been advanced using methods that involve cyclopropanamine compounds (Limbach et al., 2004).
Eigenschaften
IUPAC Name |
N-[(5-bromo-2-methylphenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-8-2-3-10(12)6-9(8)7-13-11-4-5-11/h2-3,6,11,13H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXRXCXMVIICEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)CNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-bromo-2-methylphenyl)methyl]cyclopropanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



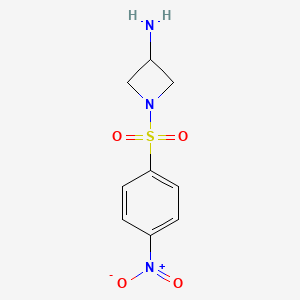
amine](/img/structure/B1400029.png)
![1-[2-(2-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone](/img/structure/B1400031.png)
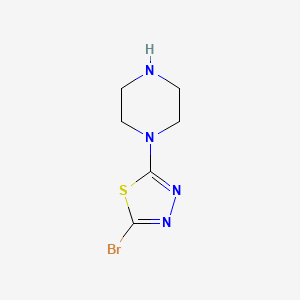
![2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1400035.png)

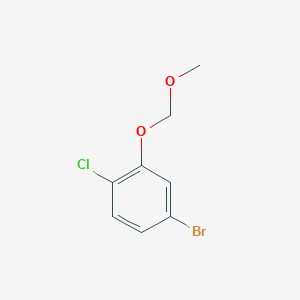
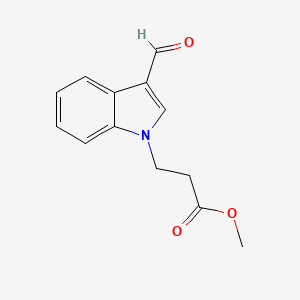
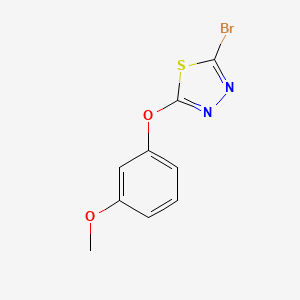
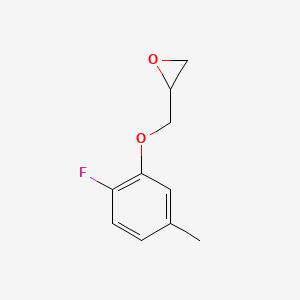

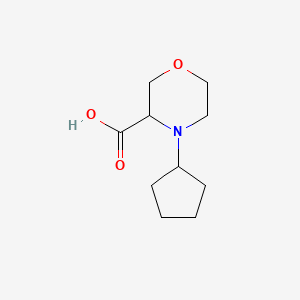
![1-[3-(4-Bromo-3-fluorophenoxy)propyl]pyrrolidine](/img/structure/B1400048.png)
